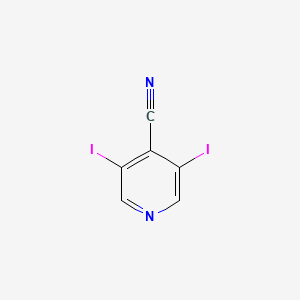

4-Cyano-3,5-diiodopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-diiodopyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2I2N2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTZXTXSOCLOBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)I)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20479395 | |

| Record name | 4-CYANO-3,5-DIIODOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827616-50-2 | |

| Record name | 3,5-Diiodo-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827616-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-CYANO-3,5-DIIODOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Advanced Transformations of 4 Cyano 3,5 Diiodopyridine

Cross-Coupling Reactions at the Iodine Positions

The carbon-iodine bonds at the C3 and C5 positions of 4-Cyano-3,5-diiodopyridine are prime sites for transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of complex, substituted pyridine (B92270) derivatives.

Palladium-catalyzed carbonylation reactions are powerful methods for converting aryl halides into carboxylic acid derivatives, ketones, or amides through the incorporation of carbon monoxide (CO). mdpi.com Aminocarbonylation, the formation of amides using an amine nucleophile, is particularly relevant. While specific studies on the aminocarbonylation of this compound are not extensively documented in readily available literature, the reactivity of similar diiodinated heterocycles provides significant insight.

For instance, the palladium-catalyzed aminocarbonylation of 3,6-diiodopyridazine (B154836) has been shown to produce 3,6-diamides in chemoselective reactions, with the absence of double carbonylation products attributed to the proximity of the ring nitrogen to the iodo substituent. researchgate.net In the case of this compound, the two iodine atoms are chemically equivalent, which could lead to either mono- or di-substituted products depending on the reaction conditions. The electron-withdrawing nature of the 4-cyano group would activate the C-I bonds towards oxidative addition to the palladium(0) catalyst.

A general protocol for such a transformation would involve reacting this compound with an amine in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine (B1218219) ligand), and a base, under a carbon monoxide atmosphere. diva-portal.orgmdpi.com The choice of ligand and control of CO pressure are often crucial for selectivity, particularly in preventing double carbonylation (the insertion of two CO molecules) to form ketoamides. mdpi.com Given the reactivity of aryl iodides, these reactions can often proceed under relatively mild conditions. diva-portal.org

Table 1: Representative Palladium-Catalyzed Aminocarbonylation of Aryl Iodides This table presents general conditions and is illustrative of the reaction type, as specific data for this compound is not available.

| Entry | Aryl Iodide | Amine | Catalyst/Ligand | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 1 | 1-Iodoisoquinoline | Piperidine | Pd(OAc)₂ / PPh₃ | CO (1 atm), Et₃N, DMF, 50°C, 2h | Isoquinoline-1-carboxamide | High |

| 2 | 4-Bromoacetophenone | Amidine | Pd(OAc)₂ / Xantphos | CO (ex situ), Et₃N, DMF, 100°C, 4h | Acyl Amidine | 78% d-nb.info |

The Suzuki-Miyaura cross-coupling is one of the most versatile methods for forming C(sp²)-C(sp²) bonds, coupling an organoboron reagent with an organic halide. organic-chemistry.orgharvard.edu For dihalogenated pyridines, site selectivity is a key consideration. rsc.org In 2,4-dihalopyridines, coupling typically occurs preferentially at the more electrophilic C2 position, adjacent to the nitrogen. researchgate.net For 3,5-dihalopyridines, the two halogen positions are electronically similar, and achieving selective mono-arylation can be challenging, often requiring careful control of stoichiometry and reaction conditions.

In the case of this compound, the two iodine atoms are equivalent. A Suzuki-Miyaura reaction with one equivalent of a boronic acid would be expected to yield the mono-arylated product, 3-aryl-4-cyano-5-iodopyridine, leaving the second iodine available for subsequent functionalization. Using two or more equivalents of the boronic acid would lead to the disubstituted product. The reaction is tolerant of many functional groups, and the cyano group at the 4-position is expected to remain intact. organic-chemistry.orgnih.gov

Table 2: Illustrative Suzuki-Miyaura Coupling of Dihalopyridines This table illustrates typical conditions for Suzuki-Miyaura reactions on related substrates.

| Entry | Substrate | Boronic Acid | Catalyst System | Base/Solvent | Product Type | Yield | Ref |

|---|---|---|---|---|---|---|---|

| 1 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (0.5 mol%) | Na₂CO₃ / H₂O/DMF | 3,5-Dichloro-2-phenylpyridine | 95% | nih.gov |

| 2 | 2,4-Dibromopyridine | Alkenyl/aryl boronic acids | Pd(PPh₃)₄ / TlOH | Toluene | 4-Bromo-2-substituted pyridine | Good | researchgate.net |

| 3 | 3,5-Dibromopyridine | Arylmagnesium halide* | PdCl₂(dppf) | THF | Mono-arylated pyridine | N/A | researchgate.net |

*Note: This entry refers to a Kumada coupling, which is mechanistically related.

The Negishi coupling reaction utilizes organozinc reagents to form new carbon-carbon bonds with organic halides. wikipedia.org It is known for its high reactivity and excellent functional group tolerance, including tolerance for cyano groups. wikipedia.orgnumberanalytics.com The preparation of organozinc reagents is straightforward, and they can be generated in situ. researchgate.net

For this compound, a Negishi coupling would provide a powerful route to introduce alkyl, alkenyl, or aryl substituents at the C3 and C5 positions. Similar to the Suzuki reaction, controlling the stoichiometry of the organozinc reagent would be key to achieving either mono- or di-substitution. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds ensures that the coupling would occur under mild conditions. wikipedia.org Research on related systems, such as the metalation of 3-bromo-4-cyanopyridine (B120836) followed by a copper-mediated allylation or Negishi coupling, demonstrates the feasibility of such transformations on cyanopyridine scaffolds. d-nb.info

Table 3: General Conditions for Negishi Cross-Coupling This table presents general conditions for the Negishi reaction, as specific data for this compound is not available.

| Entry | Organic Halide Type | Organozinc Reagent | Catalyst | Conditions | Product Type | Ref |

|---|---|---|---|---|---|---|

| 1 | Aryl/Vinyl Halides | Aryl/Alkylzinc Halide | Pd(0) or Ni(0) | THF, rt to 100°C | Unsymmetrical biaryls, etc. | wikipedia.orgresearchgate.net |

Copper-catalyzed cross-coupling reactions are a cost-effective alternative to palladium-catalyzed systems, particularly for the formation of C-N, C-O, and C-S bonds (Ullmann-type reactions). nih.gov Copper catalysis can also be employed for C-C bond formation, including the coupling with organometallic reagents and cyanation reactions. beilstein-journals.orgsnnu.edu.cn

For this compound, copper-catalyzed N-arylation with amines or amides would be a viable pathway to introduce nitrogen-based substituents at the 3 and 5 positions. The reaction typically requires a copper(I) salt (e.g., CuI), a base, and often a ligand to facilitate the coupling. nih.gov The presence of the cyano group might influence the reaction, but copper-catalyzed couplings are generally tolerant of nitriles. mdpi.comcore.ac.uk For instance, the reaction of anilines bearing electron-withdrawing groups like cyano with 4-chloropyridine (B1293800) has been reported to yield N,N-bis(pyridin-4-yl)benzene amines, demonstrating the compatibility of the cyano group in such transformations. mdpi.com

The presence of two iodine atoms on the this compound scaffold makes it an ideal substrate for double cross-coupling reactions, allowing for the one-pot synthesis of symmetrically disubstituted pyridines. The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl halide, is a prime example. organic-chemistry.org

Research on the closely related 2-amino-3,5-diiodopyridine has demonstrated the feasibility of a double Sonogashira coupling to install two alkyne moieties, which can then be used to construct more complex heterocyclic systems like 7-azaindoles. nih.govnih.gov This strategy involves reacting the diiodopyridine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govgelest.comsioc-journal.cn By carefully selecting the reaction partners and conditions, it is possible to build complex, symmetrical molecules in a single step. This approach could be directly applied to this compound to synthesize 3,5-dialkynyl-4-cyanopyridines, which are valuable precursors for materials and medicinal chemistry.

Table 4: Double Sonogashira Coupling of a Diiodopyridine Derivative

| Substrate | Alkyne | Catalyst System | Conditions | Product | Yield | Ref |

|---|

Reactions Involving Directed Ortho-Metalation and Electrophilic Trapping

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to a strong base (typically an organolithium reagent), facilitating deprotonation at the adjacent ortho position. uwindsor.ca

For pyridines, the ring nitrogen itself can act as a directing group, but this typically leads to metalation at the C2 position. uni-muenchen.de To achieve metalation at other positions, other DMGs are required. The cyano group is known to be a moderate ortho-directing group. researchgate.net Studies have shown that 4-cyanopyridine (B195900) can be selectively lithiated at the C3 position using a strong, hindered base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP), followed by trapping with an electrophile. researchgate.net

In the case of this compound, the positions ortho to the cyano group (C3 and C5) are already substituted with iodine. Therefore, a direct deprotonation via a DoM mechanism at these positions is not possible. Instead, the high reactivity of the C-I bond towards organolithium reagents would likely lead to a halogen-metal exchange reaction. Treatment of this compound with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperature would be expected to generate a lithiated pyridine intermediate at either the C3 or C5 position. This highly reactive organolithium species could then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a new functional group, displacing one of the iodine atoms. This halogen-metal exchange offers a complementary strategy to cross-coupling for the functionalization of this scaffold.

Halogen-Dance Rearrangements and Their Synthetic Implications

The halogen dance is a fascinating rearrangement reaction where a halogen atom migrates along an aromatic or heteroaromatic ring. wikipedia.org This transformation, also known as halogen scrambling or migration, is typically base-catalyzed and proceeds through an aryl carbanion intermediate. chemeurope.com For pyridine derivatives, this reaction provides a powerful synthetic tool to access functionalization patterns that are often difficult to achieve through conventional methods. clockss.orgrsc.org

The typical mechanism involves deprotonation by a strong base, such as lithium diisopropylamide (LDA), at a position ortho to a directing group, which can be a halogen itself. This generates a lithiated intermediate that can then engage in a halogen-metal exchange with another molecule of the starting material. This process propagates a polar chain reaction, leading to the migration of the halogen to a more thermodynamically stable position. wikipedia.org The driving force for this rearrangement is the formation of a more stabilized carbanion.

In the context of diiodopyridines, the halogen dance reaction can be strategically employed to synthesize polysubstituted pyridines. While fluorine and chlorine atoms are generally not prone to migration, bromine and iodine are more labile and readily participate in such rearrangements. clockss.org For instance, the halogen dance has been instrumental in the total synthesis of complex molecules like caerulomycin C, where 1,2-, 1,3-, and 1,4-halogen dance reactions were key steps in functionalizing the pyridine ring. nih.gov

The synthetic utility of this rearrangement lies in its ability to introduce functional groups at positions that are not directly accessible through classical metalation or substitution reactions. clockss.org By carefully controlling the reaction conditions, such as temperature and the choice of base, chemists can direct the migration of the halogen and subsequently trap the resulting organometallic intermediate with various electrophiles. This allows for the introduction of a wide range of substituents onto the pyridine core.

Recent advancements have expanded the scope of halogen dance reactions in heterocycles, including pyridines, quinolines, thiazoles, and pyrazoles. clockss.org These developments have demonstrated that even a bromine atom can act as a directing-metalating group, enabling the efficient synthesis of compounds like 2-bromo-4-iodopyridine. clockss.orgzenodo.org The diversity of possible halogen shifts (1,2, 1,3, and 1,4) further enhances the synthetic flexibility offered by this methodology. clockss.org

| Key Aspect | Description | Significance in Synthesis |

|---|---|---|

| Reaction Type | Base-catalyzed migration of a halogen atom on an aromatic or heteroaromatic ring. chemeurope.com | Enables functionalization at positions not accessible by conventional methods. clockss.org |

| Mechanism | Proceeds via an aryl carbanion intermediate, typically initiated by a strong base like LDA. wikipedia.orgchemeurope.com | Allows for predictable regioselectivity based on carbanion stability. |

| Migrating Halogens | Bromine and Iodine are most common. clockss.org | The lability of I and Br makes dihalopyridines good substrates. |

| Synthetic Applications | Synthesis of polysubstituted pyridines and complex natural products like caerulomycin C. clockss.orgnih.gov | Provides access to diverse and complex molecular scaffolds. |

Generation and Reactivity of Pyridyne Intermediates (e.g., 3,5-Pyridyne from Diiodopyridines)

Pyridynes are highly reactive intermediates derived from pyridine by the formal removal of two adjacent substituents, resulting in a strained triple bond within the ring. wikipedia.org The generation of 3,5-pyridyne from 3,5-diiodopyridine (B1353092) has been achieved through flash vacuum pyrolysis. acs.org This method allows for the characterization of the transient pyridyne species by IR spectroscopy in cryogenic argon matrices. acs.org

Once generated, 3,5-pyridyne exhibits distinct reactivity. It is photolabile at 254 nm, undergoing a rapid ring-opening reaction. acs.org Computational studies using density functional theory have explored the rearrangement and fragmentation pathways of 3,5-pyridyne. The lowest energy decomposition pathway is a ring-opening process that involves a hydrogen migration, leading to the formation of (Z)-3-aza-hex-3-ene-1,5-diyne. acs.org This process has an activation energy of 45-50 kcal mol⁻¹. acs.org

The reactivity of pyridynes, in general, is characterized by their high electrophilicity and propensity to react with nucleophiles and cycloaddition partners. nih.gov However, the reactions of unsubstituted 3,4-pyridynes often suffer from a lack of regioselectivity, with nucleophilic attack occurring at both C3 and C4. nih.gov

To address this challenge, strategies have been developed to control the regioselectivity of pyridyne reactions. The "aryne distortion model" suggests that introducing substituents that perturb the geometry of the pyridyne can direct the regioselectivity of subsequent reactions. nih.gov For instance, placing an electron-withdrawing group at the C2 or C5 position of a 3,4-pyridyne can induce distortion and favor nucleophilic attack at a specific carbon of the "triple bond". nih.govnih.gov

The generation of pyridynes can also be accomplished under milder conditions. For example, treatment of halopyridines with strong bases like n-butyllithium can lead to the formation of pyridyne intermediates, which can then be trapped in Diels-Alder reactions. researchgate.net This approach has been used to generate 3,4-pyridyne from 3-chloro-4-iodopyridine. researchgate.net

Recent research has focused on the regioselective difunctionalization of pyridines via 3,4-pyridyne intermediates. rsc.org By employing a 2-ethoxy or 2-thio substituent on a 3-chloropyridine (B48278) precursor, regioselective lithiation followed by treatment with Grignard reagents can generate a 3,4-pyridyne. The subsequent regioselective addition of the Grignard moiety to the C4 position, guided by a coordinating effect of the C2 substituent, allows for the synthesis of various 2,3,4-trisubstituted pyridines after an electrophilic quench at the C3 position. rsc.org This methodology has even been adapted for continuous flow setups. rsc.org

| Method of Generation | Precursor | Key Reactive Intermediate | Subsequent Reactions |

|---|---|---|---|

| Flash Vacuum Pyrolysis | 3,5-Diiodopyridine acs.org | 3,5-Pyridyne acs.org | Ring-opening, fragmentation acs.org |

| Base-induced Elimination | 3-Chloro-4-iodopyridine researchgate.net | 3,4-Pyridyne researchgate.net | Diels-Alder cycloaddition researchgate.net |

| Regioselective Lithiation and Elimination | 3-Chloro-2-ethoxypyridine rsc.org | Substituted 3,4-Pyridyne rsc.org | Regioselective nucleophilic addition and electrophilic quench rsc.org |

Functional Group Interconversions of the Cyano Moiety

The cyano group in 4-cyanopyridine is a versatile functional handle that can be transformed into a variety of other functional groups, significantly enhancing the synthetic utility of the molecule.

One of the most common transformations is the hydrolysis of the nitrile to either an amide or a carboxylic acid. This can be achieved under both chemical and enzymatic conditions. Chemical hydrolysis can be controlled to yield either the amide (isonicotinamide) or the carboxylic acid (isonicotinic acid) by adjusting the reaction conditions, such as the base concentration and temperature. google.comgoogle.com For instance, using a catalytic amount of sodium hydroxide (B78521) at elevated temperatures can favor the formation of isonicotinamide, while a stoichiometric amount of base at lower temperatures can lead to isonicotinic acid. google.com

Enzymatic hydrolysis using nitrilases offers a green and highly selective alternative. researchgate.netnih.gov Nitrilases from various microorganisms, such as Aspergillus niger and Fusarium solani, can efficiently convert 4-cyanopyridine to isonicotinic acid, often with high purity and under mild conditions. researchgate.netnih.govchemicalbook.com This biocatalytic approach can be performed in continuous-stirred membrane reactors, allowing for large-scale production. researchgate.netnih.gov

The cyano group can also undergo reduction to an aminomethyl group. Electrochemical reduction of cyanopyridines in an acidic medium at a lead dioxide cathode is an effective method for this transformation. google.com This process can be performed in a flow cell, offering advantages for industrial-scale synthesis. google.com

Furthermore, the cyano group can participate in cycloaddition reactions and act as a directing group in various transformations. It can also be involved in more complex rearrangements. A recently developed photocatalytic method allows for the translocation of a cyano group, enabling a direct positional exchange between the cyano group and an unactivated C-H bond. nih.gov This innovative transformation provides access to unconventional C-H functionalization products. nih.gov

The cyano group also influences the electronic properties of the pyridine ring, making it a valuable ligand in coordination chemistry. For example, 4-cyanopyridine can coordinate to metal centers, such as in cytochrome P450, and its spectral properties can be used as a probe to study the electronic environment of the metal. nih.gov

| Transformation | Reagents/Conditions | Product | Key Features |

|---|---|---|---|

| Hydrolysis (Chemical) | NaOH (catalytic or stoichiometric), heat google.comgoogle.com | Isonicotinamide or Isonicotinic acid google.comgoogle.com | Product selectivity is controlled by reaction conditions. google.com |

| Hydrolysis (Enzymatic) | Nitrilase (e.g., from Aspergillus niger) researchgate.netnih.gov | Isonicotinic acid researchgate.netnih.gov | High selectivity, mild conditions, environmentally friendly. researchgate.netnih.gov |

| Reduction | Electrochemical reduction (PbO₂ cathode, H₂SO₄) google.com | 4-(Aminomethyl)pyridine | Efficient for large-scale synthesis. google.com |

| Translocation | Photocatalysis nih.gov | Isomeric cyanopyridines | Novel C-H functionalization. nih.gov |

Advanced Research Applications of 4 Cyano 3,5 Diiodopyridine and Its Derivatives

Ligand Design and Catalysis

The unique electronic and steric properties of 4-Cyano-3,5-diiodopyridine make it an intriguing candidate for ligand design in various catalytic systems. The pyridine (B92270) nitrogen atom possesses a lone pair of electrons, allowing it to coordinate with metal centers, while the electron-withdrawing cyano and iodo substituents can modulate the electronic properties of the resulting metal complexes.

Formation of Organometallic Complexes with Transition Metals

The pyridine moiety is a well-established ligand in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. wikipedia.orgsemanticscholar.org The nitrogen atom acts as a sigma-donor, and the pyridine ring can participate in pi-backbonding, influencing the reactivity of the metal center. In the case of this compound, the strong electron-withdrawing nature of the cyano and iodo groups is expected to decrease the electron density on the pyridine nitrogen, thereby affecting its coordination properties.

Table 1: Potential Transition Metal Complexes with this compound as a Ligand

| Transition Metal | Potential Complex Structure | Potential Application Areas |

| Palladium (Pd) | [PdCl2(4-CN-3,5-I2-py)2] | Cross-coupling reactions |

| Rhodium (Rh) | [Rh(COD)(4-CN-3,5-I2-py)Cl] | Hydroformylation, hydrogenation |

| Ruthenium (Ru) | [Ru(bpy)2(4-CN-3,5-I2-py)]Cl2 | Photocatalysis, solar energy conversion |

| Copper (Cu) | [Cu(4-CN-3,5-I2-py)4]SO4 | Oxidation catalysis |

This table is illustrative and based on the known coordination chemistry of pyridine derivatives. Experimental validation is required.

Application in Asymmetric Catalysis and Stereoselective Transformations

Chiral pyridine derivatives are highly valuable ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. researchgate.netnih.gov The development of new chiral ligands is crucial for advancing stereoselective transformations. While this compound is achiral, it can serve as a scaffold for the synthesis of chiral derivatives. For instance, the iodine atoms could be substituted with chiral groups via cross-coupling reactions, or a chiral center could be introduced on a substituent attached to the pyridine ring.

The electronic properties imparted by the cyano and iodo groups could be beneficial in tuning the catalytic activity and enantioselectivity of the corresponding metal complexes. The electron-deficient nature of the pyridine ring might enhance the Lewis acidity of the coordinated metal center, which can be advantageous in certain catalytic cycles. Although no direct applications of this compound in asymmetric catalysis have been reported, the broader class of chiral pyridine ligands has been successfully used in a variety of reactions, including hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

Role in Organocatalysis and Heterogeneous Catalysis (e.g., Nanocatalysis)

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. wikipedia.org Pyridine and its derivatives are often used as basic catalysts or as scaffolds for more complex organocatalysts. The Lewis basicity of the nitrogen atom in this compound would be significantly reduced by the electron-withdrawing substituents. However, this feature could be exploited in designing bifunctional catalysts where the pyridine nitrogen acts as a weak base or a hydrogen bond acceptor.

In the realm of heterogeneous catalysis, this compound could be immobilized on solid supports, such as polymers or silica gel, to create recyclable catalysts. The iodine atoms provide a handle for covalent attachment to the support. Furthermore, this compound could serve as a precursor for the synthesis of porous organic polymers or metal-organic frameworks (MOFs) with potential applications in gas storage and separation, as well as heterogeneous catalysis.

Photocatalytic C-H Functionalization and Borylation

Photocatalysis has gained significant attention as a sustainable method for chemical transformations. nih.govnih.gov Research has shown that 4-cyanopyridines can undergo photocatalytic C-H functionalization. researchgate.netsemanticscholar.org These reactions often proceed via radical pathways, where the cyano group can influence the regioselectivity of the functionalization. While there are no specific reports on the photocatalytic reactions of this compound, its structure suggests that it could participate in such transformations.

The carbon-iodine bonds in this compound could also be susceptible to photocatalytic activation, potentially leading to the formation of pyridyl radicals that can engage in various coupling reactions. Additionally, the field of photocatalytic borylation, which involves the introduction of a boryl group into an organic molecule, could be an area of interest. researcher.lifesemanticscholar.org Halogenated aromatics are common substrates in these reactions, suggesting that this compound could be a viable candidate for photocatalytic C-I borylation.

Medicinal Chemistry and Drug Design Scaffolds

The pyridine ring is a common motif in many pharmaceuticals, and the introduction of halogens and cyano groups can significantly impact the biological activity and pharmacokinetic properties of a molecule.

Intermediates in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Substituted pyridines are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). mdpi.combeilstein-journals.org The functional groups on this compound offer multiple points for chemical modification, making it a potentially valuable intermediate. The iodine atoms can be readily replaced by other functional groups through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of diverse substituents at the 3- and 5-positions of the pyridine ring.

The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for synthetic elaboration. While there are no specific examples in the literature of this compound being used as an intermediate in the synthesis of a marketed drug, the versatility of its functional groups makes it a promising scaffold for the construction of complex molecules with potential therapeutic applications. The synthesis of novel cyanopyridine derivatives as potential therapeutic agents is an active area of research. nih.govresearchgate.net

Table 2: Potential Synthetic Transformations of this compound for API Synthesis

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Suzuki Coupling | R-B(OH)2, Pd catalyst, base | 3,5-Diaryl-4-cyanopyridine |

| Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, base | 3,5-Dialkynyl-4-cyanopyridine |

| Buchwald-Hartwig Amination | R2NH, Pd catalyst, base | 3,5-Diamino-4-cyanopyridine |

| Hydrolysis of Nitrile | H3O+ or OH- | 3,5-Diiodopyridine-4-carboxylic acid/carboxamide |

| Reduction of Nitrile | H2, catalyst or reducing agent | (3,5-Diiodopyridin-4-yl)methanamine |

This table provides examples of potential reactions based on the known reactivity of the functional groups present in the molecule.

Materials Science and Functional Materials

Pyridine-containing compounds are widely investigated for their applications in electronic and optical materials, including Organic Light-Emitting Diodes (OLEDs). The electron-deficient nature of the pyridine ring makes it a suitable component for electron-transporting or host materials in OLED devices. The incorporation of a cyano group further enhances these electron-accepting properties. While specific research on this compound in OLEDs is limited, its structural features suggest potential. The di-iodo substitution provides a straightforward method for extending the π-conjugated system through cross-coupling reactions, a common strategy for tuning the optical and electronic properties (such as the HOMO/LUMO energy levels and emission wavelength) of organic materials.

The functionalization of nanomaterials with organic molecules can impart new properties and create hybrid materials for sensing, catalysis, and biomedical applications. Pyridine derivatives are often used as surface ligands for nanoparticles, where the pyridine nitrogen can coordinate to the metal atoms on the nanoparticle surface. This compound offers multiple points of attachment or interaction. The pyridine nitrogen can bind to a nanoparticle surface, while the iodo- and cyano- groups remain available for further functionalization or to tailor the electronic interface between the nanoparticle core and its environment.

Coordination polymers are crystalline materials formed by the self-assembly of metal ions with organic ligands. nih.gov Cyanopyridines are excellent ligands for constructing such materials because they possess two distinct coordination sites: the nitrogen atom of the pyridine ring and the nitrogen atom of the cyano group. rsc.orgresearchgate.net

This compound can act as a versatile building block for coordination polymers:

Terminal Ligand : It can coordinate to a metal center through its pyridine nitrogen, leaving the cyano group non-coordinated or involved in weaker interactions like hydrogen bonding. rsc.org

Bridging Ligand : It can bridge two different metal centers, with the pyridine nitrogen binding to one metal and the cyano nitrogen binding to another, leading to the formation of 1D, 2D, or 3D networks. rsc.org

The choice of metal ion and the reaction conditions dictate the final structure and properties of the polymer. acs.org The presence of iodine atoms on the ligand can also influence the crystal packing through halogen bonding, providing an additional tool for crystal engineering. These materials can have applications in areas like gas storage, catalysis, and magnetism. acs.orgnih.gov

Table 2: Coordination Modes of Cyanopyridine Ligands in Polymers

| Ligand Type | Coordination Site(s) | Resulting Structure | Potential Influence of Iodine |

|---|---|---|---|

| Terminal | Pyridine Nitrogen | Discrete metal complexes rsc.org | Crystal packing via halogen bonds |

| Bridging | Pyridine Nitrogen & Cyano Nitrogen | 1D, 2D, or 3D polymer networks rsc.orgacs.org | Supramolecular assembly control |

Agrochemical Research and Development

The pyridine ring is a common structural motif in many commercial agrochemicals, including herbicides, fungicides, and insecticides. benthamdirect.com The discovery of novel and effective agrochemicals is critical for global food security.

Research has shown that pyridine derivatives exhibit potent herbicidal activity. nih.gov Specifically, the presence of a cyano group on the pyridine ring has been identified as a key feature for enhancing herbicidal efficacy in certain classes of compounds. oup.comtandfonline.com For example, studies on phenoxypropionic acid derivatives containing an imidazo[1,2-a]pyridine moiety found that a cyano group at the 3-position was a favorable substituent for high activity against gramineous weeds. oup.comtandfonline.com Similarly, SAR studies on 3-(pyridin-2-yl)benzothiazol-2-one derivatives revealed that halogen substitutions on the pyridine ring significantly enhance herbicidal activity. acs.orgnih.gov

Given these findings, this compound represents a promising scaffold for the development of new agrochemicals. Its structure combines the beneficial pyridine core, a cyano group, and two halogen atoms—features that have been independently shown to contribute to herbicidal action. The di-iodo functionality allows for the easy generation of diverse libraries of compounds for high-throughput screening to identify new leads in agrochemical research and development.

Computational and Theoretical Investigations of 4 Cyano 3,5 Diiodopyridine

Quantum Chemical Studies on Electronic Structure and Bonding

Currently, there is a notable absence of dedicated quantum chemical studies in publicly accessible literature that specifically detail the electronic structure and bonding of neutral 4-Cyano-3,5-diiodopyridine. Such studies would typically involve the calculation of molecular orbitals, electron density distribution, and bond order analysis to provide a comprehensive understanding of its chemical properties. While computational methods are mentioned in the context of mechanistic studies of its ions, a foundational analysis of the ground-state electronic characteristics of the neutral molecule has not been a primary focus of the research available.

Mechanistic Elucidation of Reaction Pathways (e.g., Metalation, Dearomatization, Fragmentation)

The most significant computational insights into this compound are in the realm of its fragmentation mechanisms, particularly in the gas phase. A doctoral thesis from Purdue University outlines mass spectrometric studies where the protonated form of this compound was generated and its subsequent fragmentation pathways were investigated. nih.gov

To support the experimental findings, quantum chemical calculations were employed. The study utilized Density Functional Theory (DFT) methods, specifically the B3LYP functional with the 6-31G++(d,p) basis set, to explore the geometries and energies of the ions and transition states involved in the fragmentation processes. nih.gov Further refinement of the energetics was carried out using the M06-2X functional with the larger 6-311++G(2d,p) basis set, which is known for its accuracy in describing non-covalent interactions and reaction barriers. nih.gov These computational approaches were instrumental in proposing and verifying plausible mechanisms for the observed fragmentation patterns of the protonated molecule under collision-induced dissociation conditions.

While the synthesis of this compound via direct metalation of 4-cyanopyridine (B195900) has been reported, computational studies elucidating the mechanistic details of this specific metalation or potential dearomatization pathways are not available in the reviewed literature.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

There is a lack of published computational studies that focus on predicting the regioselectivity or stereoselectivity of chemical transformations involving this compound. Such theoretical investigations would be valuable in understanding and predicting the outcomes of its reactions, for instance, in nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, where the iodine atoms could be substituted.

Analysis of Substituent Effects on Reactivity

A specific computational analysis of the substituent effects of the cyano and iodo groups on the reactivity of the pyridine (B92270) ring in this compound has not been the subject of dedicated studies found in the public literature. A systematic in-silico investigation would be required to quantify the electronic and steric influences of these substituents on the molecule's reactivity towards various reagents.

Conformational Analysis and Molecular Dynamics Simulations

Detailed conformational analysis and molecular dynamics simulations for this compound are not described in the available scientific literature. Due to the rigid nature of the pyridine ring, the conformational landscape is expected to be relatively simple, primarily involving the rotation of the cyano group, which has a low energy barrier. Molecular dynamics simulations could provide insights into its behavior in different solvent environments and its interactions with other molecules, but such studies have not been reported.

Future Directions and Emerging Research Avenues

Development of Novel Green Synthetic Routes

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research will undoubtedly focus on developing greener synthetic methodologies for 4-cyano-3,5-diiodopyridine and its derivatives, moving away from traditional methods that may involve harsh reagents and generate significant waste.

Key strategies in this area will likely include:

Catalytic C-H Iodination: Direct C-H functionalization is a powerful tool for atom-economical synthesis. acs.org Investigating catalytic systems, potentially involving transition metals or organocatalysts, for the direct and regioselective iodination of a 4-cyanopyridine (B195900) precursor would represent a significant advancement.

Microwave-Assisted and Flow Synthesis: These technologies offer enhanced reaction rates, improved yields, and better process control, often with reduced energy consumption and solvent usage. ijarsct.co.inbeilstein-journals.org Developing microwave-assisted or continuous flow processes for the synthesis of this compound could lead to more efficient and scalable production.

Use of Greener Solvents and Reagents: Exploring the use of bio-based solvents, ionic liquids, or even solvent-free reaction conditions will be crucial. rasayanjournal.co.in Additionally, replacing hazardous iodinating agents with more environmentally friendly alternatives is a key goal.

| Green Synthesis Strategy | Potential Advantages |

| Catalytic C-H Iodination | High atom economy, reduced waste |

| Microwave-Assisted Synthesis | Faster reaction times, increased yields |

| Continuous Flow Synthesis | Improved safety, scalability, and control |

| Use of Greener Solvents | Reduced environmental impact and toxicity |

Exploration of Bio-conjugation and Prodrug Strategies

The presence of the cyano and iodo functionalities on the pyridine (B92270) ring opens up numerous possibilities for the application of this compound in biomedicine, particularly in the realms of targeted drug delivery and prodrug design.

Bio-conjugation:

The reactive nature of the carbon-iodine bond can be exploited for covalent attachment to biomolecules. Future research could explore:

Targeted Drug Delivery: Conjugating this compound to targeting moieties such as antibodies, peptides, or other ligands could enable the selective delivery of therapeutic agents to specific cells or tissues, minimizing off-target effects. nih.govresearchgate.netspringernature.commdpi.comnih.gov

Diagnostic Probes: The incorporation of imaging agents, such as fluorophores or radioisotopes, through bio-conjugation could lead to the development of novel diagnostic tools.

Prodrug Strategies:

A prodrug is an inactive compound that is converted into an active drug within the body. bohrium.com The this compound scaffold could be incorporated into prodrugs to improve the pharmacokinetic properties of existing drugs. researchgate.netresearchgate.net For instance, the pyridine ring can influence solubility and membrane permeability, while the cyano and iodo groups could be designed to be cleaved under specific physiological conditions to release the active therapeutic. mdpi.comnih.govthno.orgnih.gov

| Application | Key Feature of this compound |

| Targeted Drug Delivery | Reactive C-I bonds for conjugation |

| Diagnostic Probes | Platform for attaching imaging agents |

| Prodrug Design | Modifiable scaffold to tune pharmacokinetic properties |

Advanced Material Design with Tuned Optoelectronic Properties

The unique electronic properties of the this compound core suggest its potential as a building block for advanced organic materials with tailored optoelectronic characteristics. The electron-withdrawing nature of the cyano group and the heavy iodine atoms can significantly influence the frontier molecular orbital energies (HOMO and LUMO) of derived materials.

Future research in this area could focus on:

Conductive Polymers: The di-iodinated nature of the molecule makes it an ideal monomer for polymerization reactions, such as Suzuki or Stille coupling, to create novel conductive polymers. researchgate.netscribd.commdpi.comresearchgate.net The electronic properties of these polymers could be fine-tuned by co-polymerization with other aromatic monomers.

Organic Light-Emitting Diodes (OLEDs): By incorporating this compound into larger conjugated systems, it may be possible to develop new materials for use in OLEDs. nih.gov Computational studies will be instrumental in predicting the optoelectronic properties of such materials before their synthesis. nih.govresearchgate.netmdpi.combit.edu.cnchemrxiv.org

Sensors: The electron-deficient pyridine ring could interact with specific analytes, leading to changes in its photophysical properties. This could be exploited to develop novel chemical sensors.

High-Throughput Screening for Diverse Catalytic and Biological Activities

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds for a specific activity. acs.orgnih.gov This technology will be invaluable in exploring the full potential of this compound and its derivatives.

Catalytic Activities:

Libraries of this compound derivatives, functionalized at the iodine positions, could be screened for a wide range of catalytic activities. nih.govnih.gov The pyridine nitrogen can act as a ligand for metal centers, suggesting potential applications in areas such as cross-coupling reactions or oxidation catalysis.

Biological Activities:

Screening libraries of this compound derivatives against various biological targets is a promising strategy for drug discovery. researchgate.netnih.gov Given the prevalence of the pyridine scaffold in pharmaceuticals, these compounds could exhibit a range of activities, including:

Kinase Inhibition: Many kinase inhibitors feature a pyridine core. nih.govlifechemicals.comnih.govbioscience.co.uk HTS could identify derivatives that selectively inhibit specific kinases involved in diseases such as cancer.

Antimicrobial and Antiviral Activity: The pyridine motif is also found in numerous antimicrobial and antiviral agents. researchgate.net

| Screening Application | Potential Discovery |

| Catalytic Activity | Novel catalysts for organic synthesis |

| Kinase Inhibition | New cancer therapeutics |

| Antimicrobial/Antiviral | New treatments for infectious diseases |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and screening of this compound derivatives, the integration of flow chemistry and automated synthesis platforms will be essential.

Flow Chemistry:

Continuous flow chemistry offers precise control over reaction parameters, leading to improved safety, reproducibility, and scalability. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net Implementing flow processes for the synthesis of this compound and its subsequent diversification would enable the rapid production of compound libraries for HTS. beilstein-journals.orgnih.gov

Automated Synthesis:

Robotic platforms can automate the entire synthesis and purification process, allowing for the unattended generation of large numbers of compounds. researchgate.netnih.govlbl.govchemistryworld.com Combining automated synthesis with HTS would create a powerful workflow for the rapid discovery of new materials and drug candidates based on the this compound scaffold. rasayanjournal.co.ingreenchemistry.ru

The convergence of these cutting-edge technologies will undoubtedly accelerate the exploration of this compound's vast potential, paving the way for new discoveries in a range of scientific disciplines.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 4-Cyano-3,5-diiodopyridine, and how does temperature influence metallation efficiency?

- Methodological Answer : The synthesis involves metallating 4-cyanopyridine using a mixed lithium-cadmium base at 0°C to minimize side reactions. Maintaining low temperatures is crucial to stabilize reactive intermediates and improve selectivity. Purification via flash chromatography (heptane/EtOAc 90:10) is recommended to isolate the product, yielding ~20%. Key parameters include stoichiometric control of the base, reaction time, and inert atmosphere conditions to prevent decomposition .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- 1H NMR : Aromatic protons appear as a singlet at δ 8.97 ppm due to symmetry.

- 13C NMR : Peaks at δ 97.3 (C-I), 118.4 (CN), 134.5 (C-CN), and 156.4 ppm (C-I adjacent carbons) confirm substitution patterns.

- HRMS : The sodium adduct [M+Na]+ at m/z 378.8207 matches the theoretical mass (C₆H₂I₂N₂Na). IR spectroscopy can further validate the nitrile group (C≡N stretch ~2200 cm⁻¹) .

Q. What storage conditions are recommended to preserve the stability of this compound?

- Methodological Answer : Store under inert gas (e.g., argon) at –20°C in amber glass vials to prevent photodegradation. Desiccants should be used to avoid moisture-induced hydrolysis of the nitrile group. Regular purity checks via TLC or HPLC are advised for long-term storage .

Advanced Research Questions

Q. How do the electron-withdrawing effects of iodine and cyano groups influence cross-coupling reactivity in this compound?

- Methodological Answer : The iodine substituents act as strong electron-withdrawing groups, activating the pyridine ring toward nucleophilic aromatic substitution (NAS) at the 2- and 6-positions. The cyano group further deactivates the ring, directing electrophiles to meta/para positions. In cross-coupling (e.g., Ullmann or Suzuki), the iodine atoms serve as excellent leaving groups, enabling selective functionalization. Computational studies (DFT) can predict regioselectivity by analyzing charge distribution .

Q. What factors contribute to the low synthetic yield (~20%) of this compound, and how can they be optimized?

- Methodological Answer : Low yields arise from competing side reactions (e.g., over-metallation or iodide displacement). Optimization strategies include:

- Temperature modulation : Graduient cooling (–10°C to 0°C) to control reaction kinetics.

- Alternative bases : Testing zinc or magnesium bases for improved selectivity.

- Protecting groups : Introducing temporary protection on the nitrile to reduce side reactivity. Monitoring intermediates via in-situ IR or GC-MS can identify bottlenecks .

Q. What challenges arise in mass spectrometric analysis of diiodinated pyridines, and how can they be resolved?

- Methodological Answer : Challenges include:

- Isotopic complexity : Iodine (¹²⁷I and ¹²⁹I) creates split peaks, complicating data interpretation. Use high-resolution MS (HRMS) to distinguish isotopic patterns.

- Fragmentation : Diiodo compounds fragment unpredictably; collision-induced dissociation (CID) at low energy minimizes this. Matrix-assisted laser desorption/ionization (MALDI) may reduce in-source decay .

Q. In what organometallic applications has this compound been utilized, and what structural features enhance its suitability?

- Methodological Answer : The compound’s iodine atoms facilitate coordination in transition-metal complexes (e.g., Pd or Cu) for catalytic applications. The cyano group stabilizes metal-ligand interactions through π-backbonding. Recent patents highlight its use in organic electronic devices as a ligand for copper(II) complexes, where its electron-deficient nature improves charge transport .

Q. How does the substitution pattern of this compound affect regioselectivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The 3,5-diiodo substitution directs nucleophiles to the 2- and 6-positions due to the combined electron-withdrawing effects of iodine and the cyano group. Kinetic studies using Hammett parameters (σ⁺) can quantify activation barriers for NAS at specific sites. Competitive experiments with labeled nucleophiles (e.g., ¹⁸O-water) provide mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.